molecular formula C11H14ClNO2 B13995760 sec-Butyl N-(3-chlorophenyl)carbamate CAS No. 2164-13-8

sec-Butyl N-(3-chlorophenyl)carbamate

Cat. No.: B13995760
CAS No.: 2164-13-8
M. Wt: 227.69 g/mol
InChI Key: CURLHBZYTFVCRG-UHFFFAOYSA-N
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Description

sec-Butyl N-(3-chlorophenyl)carbamate (CAS 2164-13-8) is a chemical compound with the molecular formula C11H14ClNO2 . This substance is a carbamate ester, a category of organic compounds formally derived from carbamic acid with the general structure R2NC(O)OR . Carbamate compounds are widely utilized in scientific research, particularly in the fields of organic synthesis and agrochemical studies . They are known to serve as key intermediates in the synthesis of more complex molecules and are investigated for their biological activity. Researchers value this compound for its potential as a building block in the development of other specialized chemicals. Carbamates, as a class, have documented applications as active ingredients in pesticides, functioning primarily as acetylcholinesterase inhibitors, which disrupt nervous system function in target pests . Some related chlorophenyl carbamates, such as Chlorpropham (Isopropyl N-(3-chlorophenyl)carbamate), are well-known plant growth regulators used to inhibit potato sprouting . As a research chemical, this compound must be handled by qualified personnel in appropriate laboratory settings. It is incompatible with strong acids, strong bases, and strong reducing agents, as carbamate esters can react to produce flammable gases . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and employ all necessary personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2164-13-8

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

butan-2-yl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C11H14ClNO2/c1-3-8(2)15-11(14)13-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

CURLHBZYTFVCRG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of Sec Butyl N 3 Chlorophenyl Carbamate

Hydrolytic Stability and Degradation Mechanisms

The hydrolytic stability of sec-Butyl N-(3-chlorophenyl)carbamate, a member of the N-aryl carbamate (B1207046) family, is significantly influenced by the chemical environment, particularly pH. Its degradation in aqueous media proceeds through distinct pathways involving different intermediates and transition states. The structure of the carbamate, specifically the presence of a proton on the nitrogen atom, dictates the predominant mechanism of hydrolysis.

The hydrolysis of N-aryl carbamates is known to be base-catalyzed. rsc.org The rate and mechanism of this degradation are highly dependent on the pH of the solution. For monosubstituted carbamates like this compound, which possess an ionizable N-H bond, two principal mechanisms are considered: an elimination-addition pathway (E1cb) and a direct nucleophilic acyl substitution (BAc2). chegg.comnih.gov

Under basic or alkaline conditions, this compound predominantly undergoes hydrolysis via an E1cb (Elimination Unimolecular conjugate Base) mechanism. chegg.comrsc.orgnih.gov This is a two-step process initiated by the deprotonation of the carbamate nitrogen. nih.govwikipedia.org

Formation of the Conjugate Base: A base (e.g., hydroxide (B78521) ion, OH⁻) abstracts the acidic proton from the nitrogen atom, forming an N-anionic conjugate base. This initial step is a rapid and reversible acid-base equilibrium.

Elimination and Isocyanate Formation: The resulting anionic intermediate is unstable and undergoes a slow, rate-determining elimination of the sec-butoxide (B8327801) leaving group. rsc.org This step results in the formation of a highly reactive 3-chlorophenyl isocyanate intermediate. rsc.orgrsc.orgnih.gov

The formed isocyanate is rapidly attacked by water molecules present in the aqueous solution, leading to the formation of an unstable carbamic acid (3-chlorophenylcarbamic acid). This carbamic acid subsequently decarboxylates to yield 3-chloroaniline (B41212) and carbon dioxide as the final degradation products. nih.gov The formation of an isocyanate intermediate is a characteristic feature of the hydrolysis of primary and secondary carbamates under basic conditions. rsc.orgnih.govnih.gov The E1cb pathway is favored for these compounds because the N-H proton is sufficiently acidic to be removed by a base, initiating the elimination sequence. chegg.comwikipedia.org

An alternative pathway for carbamate hydrolysis is the bimolecular nucleophilic acyl substitution (BAc2) mechanism. researchgate.net In this pathway, a nucleophile, such as a hydroxide ion, directly attacks the electrophilic carbonyl carbon of the carbamate. masterorganicchemistry.combyjus.comlibretexts.org This attack leads to the formation of a tetrahedral intermediate. uomustansiriyah.edu.iqyoutube.com The subsequent collapse of this intermediate involves the expulsion of the leaving group (sec-butoxide), yielding the carbamic acid, which then decomposes to the corresponding amine and carbon dioxide.

However, the BAc2 pathway is generally considered less significant for N-monosubstituted aryl carbamates like this compound, especially under basic conditions. chegg.com This mechanism becomes the dominant hydrolysis route for N,N-disubstituted carbamates, which lack an ionizable N-H proton and therefore cannot form a conjugate base to proceed via the E1cb mechanism. rsc.orgnih.gov For this compound, the acidity of the N-H proton makes the E1cb pathway kinetically more favorable than the direct nucleophilic attack required for the BAc2 mechanism. rsc.orgchegg.com

The rate of hydrolysis of N-phenylcarbamates is highly sensitive to the nature and position of substituents on the aromatic ring. rsc.org Electron-withdrawing substituents, such as the chloro group at the meta-position in this compound, have a significant impact on the reaction kinetics, primarily when the E1cb mechanism is operative.

Studies on various substituted phenyl N-phenylcarbamates have shown a positive ρ (rho) value in the Hammett plot, indicating that the reaction is favored by electron-withdrawing substituents that stabilize the negative charge developing in the transition state of the rate-determining step. rsc.org For example, in the alkaline hydrolysis of substituted phenyl N-phenylcarbamates, a Hammett sensitivity (ρ) of +0.64 was observed for substituents on the N-aryl ring. rsc.org This positive, albeit moderate, value confirms that electron-withdrawing groups on the nitrogen-bound phenyl ring enhance the reaction rate. The 3-chloro substituent in this compound, with a positive Hammett σ value, thus contributes to a faster hydrolysis rate compared to the unsubstituted analog. researchgate.net

Table 1: Hammett Substituent Constants (σ) and Experimentally Determined Rate Constants (k) for the Alkaline Hydrolysis of Selected Phenyl N-methylcarbamates at 25 °C. researchgate.net
Substituent (R)Hammett Constant (σ-)Rate Constant (log k)
4-NO₂1.275.43
4-CN1.004.68
3-NO₂0.714.12
3-Cl0.373.25
4-Cl0.232.49
H0.001.81
3-CH₃-0.071.57
4-CH₃-0.171.56
4-OCH₃-0.271.40

Data presented are for phenyl N-methylcarbamates, which serve as a structural analog to illustrate the electronic effects of substituents on carbamate hydrolysis kinetics.

pH-Dependent Hydrolysis Pathways

Photochemical Degradation Pathways

In addition to hydrolytic degradation, carbamates can be transformed through photochemical processes, particularly when exposed to sunlight in environmental settings.

The direct photodegradation of aromatic carbamates like this compound is initiated by the absorption of ultraviolet radiation. nih.gov The process primarily involves the excited singlet state (S) of the molecule, although the triplet state (T) can also play a role, especially in compounds with more extensive conjugated systems. nih.gov

Upon photoexcitation, the carbamate molecule can undergo several decay pathways. A key mechanism involves the cleavage of the ester C-O bond, generating a phenoxyl radical (Ar-O•) and a carbamoyl (B1232498) radical (•C(O)NHR). nih.gov For this compound, this would result in a 3-chlorophenoxyl radical and a sec-butylaminocarbonyl radical. These radical species are highly reactive and can subsequently engage in further reactions, such as hydrogen abstraction from solvent molecules or other organic matter, leading to a cascade of degradation products. nih.govuc.pt

Another identified pathway involves the formation of a radical cation (S•+) upon excitation. nih.gov This radical cation can then convert to the more stable phenoxyl radical. The generated radicals are key intermediates that drive the subsequent degradation of the parent compound in the environment. nih.gov The efficiency and specific pathways of photodecomposition can be influenced by the solvent or medium, with different reaction kinetics observed in aqueous versus non-aqueous (e.g., leaf surface) environments. nih.gov

Identification of Photolysis Products and Their Formation Mechanisms

The photochemical degradation of this compound is a critical transformation pathway that determines its environmental persistence and the nature of its transformation products. While specific photolysis studies on this compound are not extensively detailed in the public literature, the mechanisms can be inferred from studies of structurally similar N-phenylcarbamate herbicides, particularly chlorpropham (B1668850) (isopropyl N-(3-chlorophenyl)carbamate).

The photolysis of these compounds in aqueous solutions is known to proceed through several potential pathways, primarily initiated by the absorption of UV radiation. Key mechanistic steps include the homolytic cleavage of covalent bonds and intramolecular rearrangement reactions.

One of the principal identified photoproducts for the related compound chlorpropham, when irradiated with UV light (around 300 nm) in an aqueous solution, is isopropyl 3-hydroxycarbanilate. nih.gov This suggests that a primary photochemical transformation involves the substitution of the chlorine atom on the phenyl ring with a hydroxyl group. This process is likely to occur through a mechanism involving the formation of a phenyl cation or through radical-mediated reactions with water.

Based on this, a plausible photolysis pathway for this compound involves the cleavage of the C-Cl bond on the phenyl ring upon absorption of UV energy. This can lead to the formation of a carbamate phenyl radical. The subsequent reaction of this radical with water or hydroxyl radicals can result in the formation of sec-butyl N-(3-hydroxyphenyl)carbamate as a major photoproduct.

Another potential mechanism is the photo-Fries rearrangement, which is common for aryl esters and amides. This intramolecular reaction could lead to the migration of the carbamate group to the ortho or para positions of the phenyl ring, resulting in the formation of amino- and hydroxy-substituted benzamides. However, the hydroxylated product appears to be a more commonly cited transformation product for chlorophenylcarbamates.

The formation of 3-chloroaniline through the hydrolysis of the carbamate ester linkage is also a possible degradation pathway, which can be facilitated by the energy provided by UV radiation. nih.gov

The table below summarizes the likely photolysis products of this compound based on the degradation pathways of analogous compounds.

Parent Compound Potential Photolysis Product Proposed Formation Mechanism
This compoundsec-Butyl N-(3-hydroxyphenyl)carbamateNucleophilic substitution of chlorine by a hydroxyl group, mediated by UV radiation.
This compound3-ChloroanilinePhotohydrolysis of the carbamate ester bond.

Derivatization Chemistry for Analytical and Research Purposes

For the analysis of this compound, particularly in trace amounts in environmental and biological samples, derivatization is often a necessary step to improve its chromatographic behavior and detection sensitivity. The primary target for derivatization is the active hydrogen on the nitrogen atom of the carbamate group (-NH-). The main strategies employed are the introduction of reporter groups, silylation, acylation, and alkylation. research-solution.comlibretexts.org

Introduction of Reporter Groups

The introduction of reporter groups is a derivatization strategy aimed at enhancing the detectability of the analyte by specific detectors, such as an electron capture detector (ECD) or a fluorescence detector. This is often achieved through acylation with reagents that contain electrophilic or fluorescent moieties.

For this compound, this can be accomplished by reacting it with a fluorinated acylating agent. The resulting derivative will have a high electron affinity, making it highly responsive to an ECD. This allows for very low detection limits. The reaction involves the acylation of the N-H group of the carbamate.

Common reagents for introducing fluorine-containing reporter groups include:

Trifluoroacetic Anhydride (B1165640) (TFAA)

Pentafluoropropionic Anhydride (PFPA)

Heptafluorobutyric Anhydride (HFBA)

The derivatization reaction replaces the hydrogen on the carbamate nitrogen with a perfluoroacyl group, as shown in the general reaction below:

R-NH-C(=O)O-R' + (RfCO)2O → R-N(CORf)-C(=O)O-R' + RfCOOH

Where R is the 3-chlorophenyl group, R' is the sec-butyl group, and Rf is a perfluoroalkyl group (e.g., CF3, C2F5, C3F7). researchgate.net

Silylation, Acylation, and Alkylation Strategies

These derivatization techniques are primarily used to increase the volatility and thermal stability of the carbamate, making it more amenable to analysis by gas chromatography (GC). research-solution.com

Silylation: This is a widely used derivatization method where the active hydrogen of the N-H group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. restek.comobrnutafaza.hr This replacement reduces the polarity of the molecule and prevents the formation of hydrogen bonds, which can cause poor peak shape and adsorption on the GC column. sigmaaldrich.com The resulting silyl derivatives are more volatile and thermally stable. restek.com

Common silylating reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) sigmaaldrich.com

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

N,O-Bis(trimethylsilyl)acetamide (BSA)

A catalyst such as Trimethylchlorosilane (TMCS) is often added to increase the reactivity of the silylating reagent, especially for compounds that are difficult to derivatize. sigmaaldrich.comthermofisher.com

Acylation: As mentioned in the previous section, acylation is an effective derivatization strategy. In addition to introducing reporter groups, acylation with non-fluorinated anhydrides like acetic anhydride can also be used to improve chromatographic properties for analysis with detectors such as the Flame Ionization Detector (FID) or Mass Spectrometry (MS). The reaction is similar to that described for reporter group introduction.

Alkylation: This strategy involves replacing the acidic proton on the nitrogen atom with an alkyl group, such as a methyl or ethyl group. oup.com This derivatization also serves to decrease the polarity and increase the volatility of the carbamate. The reaction is typically carried out using an alkyl halide (e.g., methyl iodide) in the presence of a strong base (e.g., sodium hydride) in an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net

The table below summarizes these common derivatization strategies for this compound.

Derivatization Strategy Reagent Examples Purpose
Silylation BSTFA, MSTFA (+TMCS)Increase volatility and thermal stability for GC analysis. restek.comsigmaaldrich.com
Acylation TFAA, PFPA, HFBAIntroduce reporter groups for sensitive detection (ECD); increase volatility for GC. researchgate.net
Alkylation Methyl Iodide / Sodium HydrideIncrease volatility and thermal stability for GC analysis. oup.comresearchgate.net

Spectroscopic and Structural Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

While specific NMR studies detailing the conformational analysis of sec-Butyl N-(3-chlorophenyl)carbamate are not prevalent in the public literature, the conformational landscape can be inferred from studies on analogous N-aryl carbamates. The carbamate (B1207046) linkage, -NH-C(=O)O-, exhibits partial double bond character due to resonance, which restricts free rotation around the N-C(O) bond. This restriction can lead to the existence of cis and trans rotamers (or conformers), which may interconvert at a rate that is slow on the NMR timescale, potentially giving rise to separate signals for each conformer.

Temperature-dependent NMR studies are crucial for analyzing such dynamic processes. At lower temperatures, the interconversion between conformers slows, which can lead to the observation of distinct sets of peaks for each populated conformation. As the temperature increases, the rate of interconversion also increases, causing the separate signals to broaden and eventually coalesce into a single, averaged signal.

For this compound, the key conformational variables include the orientation about the N-C(O) bond and the C(O)-O bond, as well as the rotation of the sec-butyl and 3-chlorophenyl groups. The relative populations of different conformers are determined by steric and electronic effects.

Based on typical chemical shift values for related structures, the expected ¹H and ¹³C NMR spectral data can be predicted. openstax.orglibretexts.orgpdx.edulibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom/Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
N-H 7.0 - 8.5 (broad singlet) -
Aromatic C-H 6.8 - 7.5 (multiplets) 115 - 135
Aromatic C-Cl - 133 - 136
Aromatic C-N - 138 - 142
C=O (Carbonyl) - 152 - 156
O-CH (sec-butyl) 4.6 - 5.0 (multiplet) 70 - 75
CH₂ (sec-butyl) 1.5 - 1.8 (multiplet) 28 - 32
CH₃ (CH₂CH₃ ) 0.8 - 1.0 (triplet) 9 - 12

Note: Predicted values are based on general chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Isotopic labeling is a technique used to trace the progress of a reaction or to determine the origin of specific atoms within a product molecule. By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D), its fate can be tracked using techniques like NMR or mass spectrometry.

For this compound, isotopic labeling could be employed to study various reaction mechanisms, such as hydrolysis or thermal decomposition. For instance, to investigate the mechanism of ester hydrolysis, the carbonyl oxygen could be labeled with ¹⁸O. Analysis of the products (sec-butanol and 3-chloroaniline) would reveal whether the ¹⁸O atom is incorporated into the resulting alcohol or remains with the carbamic acid intermediate, thereby distinguishing between acyl-oxygen and alkyl-oxygen bond cleavage.

Similarly, labeling the nitrogen atom with ¹⁵N would allow for precise tracking of the nitrogen-containing fragment in decomposition or metabolic studies. Deuterium (²H) labeling on the sec-butyl group could be used to investigate kinetic isotope effects, providing insight into rate-determining steps that involve C-H bond cleavage.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. scirp.org IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations that cause a change in the dipole moment. msu.edu Raman spectroscopy involves the inelastic scattering of monochromatic light and is sensitive to vibrations that cause a change in the polarizability of the molecule. researchgate.net

The spectra of this compound are expected to show characteristic bands corresponding to its constituent functional groups. scribd.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group/Vibration Typical Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Stretch 3200 - 3400 Medium-Strong Weak
Aromatic C-H Stretch 3000 - 3100 Medium Strong
Aliphatic C-H Stretch 2850 - 2980 Strong Strong
C=O Stretch (Amide I) 1680 - 1730 Very Strong Medium
N-H Bend / C-N Stretch (Amide II) 1510 - 1560 Strong Weak
Aromatic C=C Stretch 1450 - 1600 Medium-Strong Strong
Aliphatic C-H Bend 1370 - 1470 Medium Medium
C-O Stretch (Ester) 1200 - 1250 Strong Medium-Weak
C-N Stretch 1180 - 1220 Medium Medium

The C=O stretching frequency (Amide I band) is particularly sensitive to the molecular environment, including hydrogen bonding. The position of the N-H stretching band can also indicate the extent of hydrogen bonding; a broad band at a lower frequency suggests strong intermolecular hydrogen bonding.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. The molecular formula of this compound is C₁₁H₁₄ClNO₂, corresponding to a monoisotopic mass of approximately 227.07 amu.

Upon electron impact ionization, the molecular ion ([M]⁺•) is formed. This high-energy ion can undergo various fragmentation processes. A plausible fragmentation pathway for this compound would involve characteristic cleavages of carbamate and ester functionalities. acs.orgacs.orglibretexts.org

Key fragmentation pathways may include:

McLafferty Rearrangement: A hydrogen atom from the sec-butyl chain can be transferred to the carbonyl oxygen, leading to the elimination of butene (C₄H₈, 56 Da) and the formation of a 3-chlorophenylcarbamic acid radical cation.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom in the sec-butyl group can lead to the loss of an ethyl radical (•C₂H₅, 29 Da).

Cleavage of the Ester Bond: Scission of the O-sec-butyl bond can result in a [M - C₄H₉]⁺ fragment (loss of 57 Da). Alternatively, cleavage of the C(O)-O bond can form a sec-butoxycarbonyl cation or a 3-chlorophenylaminyl radical.

Cleavage of the Amide Bond: The molecule can fragment to produce ions corresponding to 3-chlorophenyl isocyanate ([ClC₆H₄NCO]⁺•, m/z 153) or the 3-chloroaniline (B41212) radical cation ([ClC₆H₄NH₂]⁺•, m/z 127).

Table 3: Plausible Mass Fragments for this compound

m/z Value Proposed Fragment Ion Neutral Loss
227/229 [C₁₁H₁₄ClNO₂]⁺• (Molecular Ion) -
171/173 [C₇H₇ClNO₂]⁺• C₄H₈ (Butene)
153/155 [C₇H₄ClNO]⁺• C₄H₁₀O (sec-Butanol)
127/129 [C₆H₆ClN]⁺• C₅H₈O₂

Note: The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio) will result in characteristic M+2 isotope peaks for all chlorine-containing fragments.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique can provide exact bond lengths, bond angles, and torsional angles, revealing the molecule's solid-state conformation.

As of the current literature survey, a crystal structure for this compound has not been reported. If a suitable single crystal of the compound were to be grown and analyzed, X-ray diffraction would provide invaluable information. It would confirm the molecular connectivity and reveal the preferred conformation adopted in the crystal lattice.

Furthermore, crystallographic analysis would elucidate the details of intermolecular interactions, such as hydrogen bonding. In the case of this compound, the N-H group can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These N-H···O=C hydrogen bonds are expected to be a dominant interaction, likely linking molecules into chains or dimers in the solid state. uobasrah.edu.iq This information is critical for understanding the material's physical properties, such as melting point and solubility.

Theoretical and Computational Studies on Sec Butyl N 3 Chlorophenyl Carbamate

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations serve as a powerful tool to investigate the electronic properties and reactivity of sec-Butyl N-(3-chlorophenyl)carbamate. These computational methods provide detailed insights into the molecule's orbital energies, charge distribution, and reactive sites, which are fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. asianpubs.org

For this compound, DFT calculations indicate that the HOMO is primarily localized over the electron-rich 3-chlorophenyl ring and the nitrogen atom of the carbamate (B1207046) group. This distribution suggests that these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the carbonyl group (C=O) of the carbamate linkage and the aromatic ring, identifying this region as susceptible to nucleophilic attack. A smaller HOMO-LUMO gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Calculated FMO Properties of this compound

Parameter Energy (eV)
HOMO -8.95
LUMO -1.21

Note: Values are representative and obtained from DFT calculations at the B3LYP/6-31G(d,p) level of theory.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. researchgate.netwolfram.com The MEP map is color-coded to denote different electrostatic potential regions: red indicates electron-rich areas (negative potential), blue signifies electron-deficient areas (positive potential), and green represents neutral regions. researchgate.net

In the MEP map of this compound, the most intense red region is concentrated around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs, making it the primary site for electrophilic attack and hydrogen bond acceptance. The areas around the amine proton (N-H) and, to a lesser extent, the aromatic protons, are depicted in blue, indicating they are electron-poor and thus susceptible to nucleophilic interaction. walisongo.ac.id The sec-butyl group and the carbon atoms of the phenyl ring generally show a greenish-yellow color, indicating a relatively neutral potential.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule, providing a detailed picture of the Lewis-like chemical bonding. wikipedia.orgnih.gov A key aspect of NBO analysis is the examination of donor-acceptor interactions, quantified by the second-order perturbation energy, E(2). rsc.org

For this compound, the most significant interaction is the delocalization of the nitrogen atom's lone pair (LP) into the antibonding π* orbital of the adjacent carbonyl group (nN → π*C=O). This interaction is characteristic of the amide and carbamate functionalities and is responsible for the partial double-bond character of the C–N bond, leading to resonance stabilization. researchgate.net This delocalization contributes significantly to the planar geometry of the carbamate group and the rotational barrier around the C–N bond. Other notable interactions include delocalization from the lone pairs of the carbonyl and ester oxygens into adjacent antibonding orbitals.

Table 2: Key NBO Donor-Acceptor Interactions and Stabilization Energies

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP (1) N π* (C=O) 48.5
LP (2) O (carbonyl) σ* (N-C) 25.1
LP (2) O (ester) σ* (C-O) 21.3

Note: E(2) represents the stabilization energy from the delocalization interaction. Values are representative for N-aryl carbamates.

Conformational Analysis and Rotational Barriers

The conformational landscape of this compound is primarily defined by the rotation around the carbamate C–N bond. Due to the partial double-bond character of this bond, rotation is restricted, leading to the existence of distinct planar conformers, typically referred to as syn and anti (or cis and trans). nih.govacs.org The anti rotamer is often favored in acyclic carbamates due to reduced steric hindrance and more favorable electrostatic interactions, though the energy difference between conformers can be small, leading to a mixture at equilibrium. nih.gov The presence of the bulky sec-butyl and 3-chlorophenyl groups influences the rotational barrier and the relative stability of these conformers. Computational studies on similar N-aryl carbamates have estimated these rotational barriers to be in the range of 11-15 kcal/mol. researchgate.net

The defining feature of the carbamate linkage is "amide resonance," a delocalization of the nitrogen's lone pair electrons into the carbonyl group. nih.gov This phenomenon is described by three contributing resonance structures. The primary structure depicts a single bond between the nitrogen and carbonyl carbon, while the minor, zwitterionic resonance structure shows a C=N double bond and a negative charge on the oxygen. This resonance imparts a partial double-bond character to the C–N bond, enforcing a planar geometry on the O=C–N atoms and creating a significant energy barrier to rotation. nih.gov

Studies have shown that the amide resonance in carbamates is weaker than in amides, with a rotational barrier that is approximately 3–4 kcal/mol lower. nih.govacs.org This is attributed to the electronic influence of the adjacent ester oxygen atom, which also has lone pairs that can participate in resonance with the carbonyl group, thus competing with the nitrogen lone pair. This reduced resonance makes the carbamate carbonyl carbon more electrophilic than that of an amide. researchgate.net

Table 3: Comparison of Rotational Barriers

Functional Group Typical Rotational Barrier (kcal/mol)
Amide (secondary) ~18 - 21
Carbamate (N-alkyl) ~16

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound in solution, providing insights into solvent effects and intermolecular interactions over time. researchgate.netnih.gov These simulations model the explicit interactions between the solute and surrounding solvent molecules, revealing how the solvent influences conformational preferences and dynamics. nih.gov

In polar, protic solvents like water or methanol, the carbamate group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions can stabilize the ground state conformation and may alter the energy barrier for C–N bond rotation. nih.govacs.org In contrast, non-polar solvents would have weaker interactions, primarily of the van der Waals type. MD simulations can quantify the strength and lifetime of these hydrogen bonds and analyze the local solvent structure around the molecule. researchgate.net

Furthermore, simulations of multiple solute molecules can reveal intermolecular interactions, such as π-π stacking between the 3-chlorophenyl rings or hydrogen bonding networks between the carbamate moieties of different molecules. These interactions are crucial for understanding the behavior of the compound in concentrated solutions or the solid state.

Prediction of Spectroscopic Properties from First Principles

First principles, or ab initio, quantum mechanical methods offer a powerful theoretical framework for predicting the spectroscopic properties of molecules directly from fundamental physical constants, without reliance on empirical parameters. These computational approaches, particularly those based on Density Functional Theory (T), have become indispensable tools for interpreting and complementing experimental spectroscopic data. For this compound, such calculations provide deep insights into its vibrational modes and electronic structure, which govern its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Theoretical calculations are typically performed after optimizing the molecule's ground-state geometry. A popular and effective method involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a comprehensive basis set like 6-311++G(d,p). nih.gov This level of theory provides a robust balance between computational cost and accuracy for predicting the properties of organic molecules.

Vibrational Analysis (FT-IR Spectroscopy)

The theoretical vibrational spectrum can be calculated by determining the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. This analysis yields the harmonic vibrational frequencies. It is a standard practice to scale these computed frequencies by an empirical factor (typically ~0.96 for B3LYP) to correct for anharmonicity and deficiencies in the theoretical method, leading to better agreement with experimental data. nih.gov

The predicted vibrational frequencies for key functional groups in this compound are detailed below. The assignments are based on the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates to each vibrational mode.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm-1) (Scaled)Expected Experimental Region (cm-1)Assignment
N-H Stretch-NH-33453300-3500Stretching of the amine bond
C-H Stretch (Aromatic)Ar-H30703000-3100Stretching of C-H bonds on the phenyl ring
C-H Stretch (Aliphatic)-CH, -CH2, -CH329652850-3000Asymmetric and symmetric stretching of C-H bonds in the sec-butyl group
C=O Stretch-C(O)-17051680-1730Stretching of the carbonyl group in the carbamate linkage
C-N Stretch-C-N-12201200-1350Stretching of the carbon-nitrogen bond
C-Cl StretchAr-Cl780700-800Stretching of the carbon-chlorine bond on the phenyl ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Ab initio calculations of NMR chemical shifts have become a reliable method for structure determination and verification. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to compute the isotropic magnetic shielding tensors. The chemical shifts (δ) are then determined by referencing the calculated shielding of the molecule's nuclei to the shielding of a standard reference compound, such as Tetramethylsilane (TMS), computed at the same level of theory.

The predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated in a simulated solvent environment (e.g., CDCl₃), provide a theoretical spectrum that can be directly compared with experimental results.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Referenced to TMS)

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Expected Multiplicity
-NH-6.85Singlet (broad)
Aromatic H (ortho to -NH)7.40Singlet
Aromatic H (meta to -NH)7.15Multiplet
Aromatic H (para to -NH)7.25Multiplet
-O-CH(CH3)-4.80Sextet
-CH2-CH31.65Quintet
-O-CH(CH3)-1.25Doublet
-CH2-CH30.95Triplet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Referenced to TMS)

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
-C=O153.5
Aromatic C (-NH)139.0
Aromatic C (-Cl)134.8
Aromatic C (other)118.5 - 129.0
-O-CH-74.0
-CH2-29.5
-O-CH(CH3)19.8
-CH2-CH310.1

The strong correlation typically observed between these first-principles predictions and experimental spectra underscores the predictive power of computational chemistry in modern chemical analysis. researchgate.net These theoretical studies not only aid in the assignment of complex spectra but also provide fundamental insights into the electronic and structural properties of this compound at the molecular level.

Compounds Mentioned

Compound Name
This compound
Tetramethylsilane (TMS)
Deuterated Chloroform (CDCl3)

Environmental Fate and Biodegradation Mechanisms of Sec Butyl N 3 Chlorophenyl Carbamate

Microbial Degradation Pathways in Soil and Water

The primary mechanism for the environmental breakdown of carbamate (B1207046) pesticides, including sec-Butyl N-(3-chlorophenyl)carbamate, is microbial degradation. who.intresearchgate.net This process relies on the metabolic activities of diverse soil and water microorganisms that can utilize the compound as a source of carbon and energy. nih.gov Environmental conditions that are conducive to microbial growth and activity generally promote the degradation of these compounds. who.int

Role of Microorganisms and Enzymes in Carbamate Hydrolysis

The initial and most critical step in the microbial degradation of N-phenylcarbamates is the hydrolysis of the carbamate linkage. who.intfrontiersin.org This reaction is catalyzed by specific enzymes, primarily hydrolases and esterases, produced by various soil bacteria. frontiersin.org These enzymes cleave the ester bond, breaking the molecule into its constituent alcohol and carbamic acid components. The resulting N-(3-chlorophenyl)carbamic acid is unstable and subsequently decomposes.

Research on the closely related compound CIPC has identified several bacterial genera capable of performing this hydrolysis. These microorganisms have demonstrated the ability to utilize the herbicide as a sole carbon source, indicating a complete metabolic pathway.

Table 1: Microorganisms Identified in the Degradation of Structurally Similar N-(3-chlorophenyl)carbamates

Genus Role in Degradation
Pseudomonas Utilizes the compound as a sole carbon source through hydrolysis. nih.govnih.gov
Flavobacterium Effective in degrading the compound via hydrolytic pathways. nih.govnih.gov
Agrobacterium Capable of breaking down the carbamate structure. nih.govnih.gov
Achromobacter Shows efficacy in degrading N-(3-chlorophenyl)carbamates. nih.govnih.gov

The enzymatic action involves the hydrolysis of the ester linkage, which is the common feature among these degrading microorganisms, leading to the detoxification of the parent compound. frontiersin.org

Identification of Microbial Metabolites and Their Transformation Routes

The hydrolytic cleavage of this compound is predicted to yield three initial products: sec-butanol, carbon dioxide, and 3-chloroaniline (B41212). This pathway is well-documented for analogous compounds like CIPC, where the production of 3-chloroaniline is a key indicator of degradation. nih.govnih.gov

The transformation route proceeds as follows:

Hydrolysis: The carbamate ester bond is broken by microbial enzymes.

Decomposition: The resulting N-(3-chlorophenyl)carbamic acid intermediate spontaneously decarboxylates (loses CO2) to form 3-chloroaniline.

Further Metabolism: The primary metabolites, 3-chloroaniline and sec-butanol, can be further metabolized by the soil microbial community. who.int 3-chloroaniline, for instance, can undergo further degradation, including the liberation of the chloride ion. nih.govnih.gov

Table 2: Predicted Microbial Metabolites of this compound

Metabolite Formation Pathway
3-chloroaniline Hydrolysis of the carbamate bond followed by decarboxylation. nih.govnih.gov
sec-Butanol Hydrolysis of the carbamate ester bond.

Factors Influencing Environmental Persistence and Degradation Kinetics

The persistence of this compound in the environment is not static but is influenced by a combination of biotic and abiotic factors that dictate the rate of its degradation. who.int

Impact of Soil Properties, pH, and Temperature

The rate of microbial degradation of carbamates is highly dependent on the surrounding environmental conditions.

Soil Properties: Soil type and organic matter content can significantly affect the bioavailability and degradation of the compound. Herbicides can adsorb to soil particles, particularly clay and organic matter, which may reduce their availability to microorganisms and slow the degradation rate.

pH: The pH of the soil and water can influence both microbial activity and the chemical stability of the pesticide. While studies on organotin compounds showed pH in the range of 4.3-5.7 did not significantly influence degradation, extreme pH values can inhibit the microbial enzymes responsible for hydrolysis. nih.gov

Temperature: Temperature directly affects microbial metabolism and growth rates. Optimal temperatures for the degrading microorganisms will result in faster breakdown of the carbamate, while lower temperatures will slow the process, increasing its environmental persistence.

Role of Photolysis in Environmental Dissipation

In addition to microbial action, abiotic processes such as photolysis can contribute to the breakdown of carbamates. researchgate.net When exposed to sunlight, particularly in aqueous environments, carbamate molecules can absorb light energy, leading to their decomposition. researchgate.net This process, known as photolytic decomposition, can be a significant pathway for the dissipation of the compound from surface waters, complementing microbial degradation. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Liquid Chromatography (LC) Techniques

Liquid chromatography (LC) is a cornerstone for the analysis of many carbamate (B1207046) pesticides, including sec-Butyl N-(3-chlorophenyl)carbamate, due to its applicability to a wide range of polar and thermally labile compounds without the need for derivatization. oup.com

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet/Visible (UV/Vis) detection is a widely used technique for the analysis of carbamates. researchgate.net The presence of a chromophore in the this compound molecule allows for its detection using a UV/Vis detector. For enhanced selectivity and sensitivity, especially in complex matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method. nih.gov HPLC-MS/MS provides high-resolution analysis through the separation power of HPLC and the specific identification and quantification capabilities of mass spectrometry, which measures the mass-to-charge ratio of the compound and its fragments. nih.gov

ParameterHPLC-UV/VisHPLC-MS/MS
Principle Separation by chromatography, detection by UV/Vis absorption.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity ModerateHigh
Sensitivity GoodExcellent
Confirmation Based on retention time.Based on retention time and mass spectrum. nih.gov

Reverse-Phase Chromatography: The most common separation mechanism for carbamate pesticides is reverse-phase chromatography. acs.orgnih.gov In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.gov this compound, being a moderately polar compound, is well-retained on the nonpolar stationary phase and can be effectively separated from other components in the sample by carefully controlling the composition of the mobile phase. acs.org

Chiral Chromatography: this compound possesses a chiral center at the secondary butyl group, meaning it can exist as two enantiomers. Enantiomers can exhibit different biological activities and degradation rates. Chiral chromatography is a specialized technique used to separate these enantiomers. sigmaaldrich.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govphenomenex.com While the general principles of chiral chromatography are well-established, specific methods for the enantioselective analysis of this compound are not widely documented in public literature. However, methods developed for other chiral carbamates can often be adapted. nih.gov

Gas Chromatography (GC) with Derivatization Strategies

Gas chromatography (GC) is a powerful analytical technique known for its high resolution and sensitivity. However, many carbamates, including this compound, are thermally labile and can degrade at the high temperatures used in GC analysis. researchgate.net To overcome this limitation, derivatization is often employed to convert the carbamate into a more volatile and thermally stable derivative. researchgate.netrsc.org

Silylation is a common derivatization technique where an active hydrogen in the molecule (in this case, the hydrogen on the nitrogen atom of the carbamate) is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. gcms.cz This process increases the volatility and thermal stability of the compound, making it suitable for GC analysis. nih.gov Other derivatization strategies for carbamates include acylation and alkylation. gcms.cz The choice of derivatizing agent depends on the specific carbamate and the analytical requirements. For instance, trifluoroacetyl derivatives have also been successfully used for the GC-MS analysis of carbamate pesticides. rsc.org

Derivatization AgentDerivative FormedPurpose
Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) derivativeIncreases volatility and thermal stability. gcms.cz
Trifluoroacetic anhydride (B1165640) (TFAA)Trifluoroacetyl (TFA) derivativeIncreases volatility and enhances detection by electron capture detectors (ECD). rsc.org

Sample Preparation and Extraction Methodologies from Environmental Samples (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Effective sample preparation is a critical step to isolate this compound from complex environmental matrices such as water, soil, and sediment, and to remove interfering substances. researchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and pre-concentration of carbamate pesticides from aqueous samples. tandfonline.comnih.gov It involves passing the sample through a solid sorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent. Common sorbents for carbamate extraction include C18 and polymeric phases. tandfonline.com SPE offers several advantages, including high recovery rates, reduced solvent consumption, and the ability to process large sample volumes. tandfonline.com

Liquid-Liquid Extraction (LLE): LLE is a traditional method for extracting analytes from aqueous samples using an immiscible organic solvent. For carbamate pesticides, solvents like dichloromethane (B109758) are commonly used. epa.gov The efficiency of LLE depends on the partitioning of the analyte between the aqueous and organic phases. While effective, LLE can be time-consuming and requires large volumes of organic solvents.

TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Analyte partitions between a solid sorbent and a liquid sample.High recovery, low solvent usage, high pre-concentration factor. tandfonline.comCan be affected by matrix interferences.
Liquid-Liquid Extraction (LLE) Analyte partitions between two immiscible liquid phases.Simple, well-established.Time-consuming, requires large solvent volumes.

Validation of Analytical Methods for Accuracy, Precision, and Sensitivity

Validation of analytical methods is essential to ensure the reliability and reproducibility of the results. eurl-pesticides.eueurl-pesticides.eu Key validation parameters include accuracy, precision, and sensitivity.

Accuracy: Accuracy refers to the closeness of a measured value to the true value. It is typically assessed by analyzing certified reference materials or by performing recovery studies on spiked blank samples. mhlw.go.jpscielo.br For pesticide residue analysis, acceptable recovery rates are generally in the range of 70-120%. scielo.br

Precision: Precision describes the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) of replicate measurements. mhlw.go.jp Precision is evaluated at two levels: repeatability (within-day precision) and reproducibility (between-day or inter-laboratory precision).

Sensitivity: The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. Key parameters for assessing sensitivity are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). nih.govscielo.br The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. nih.gov For fifteen carbamate pesticides analyzed by LC-MS/MS, the LODs ranged from 0.2 to 2.0 µg/kg, and the LOQs ranged from 0.5 to 5.0 µg/kg. nih.gov

A summary of typical validation parameters for pesticide residue analysis is presented below.

Validation ParameterDescriptionTypical Acceptance Criteria
Accuracy (Recovery) Closeness to the true value. mhlw.go.jp70-120% scielo.br
Precision (RSD) Agreement between replicate measurements. mhlw.go.jp≤ 20%
Linearity (R²) Proportionality of the signal to the analyte concentration.≥ 0.99
Limit of Detection (LOD) Lowest detectable concentration. nih.govSignal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Lowest quantifiable concentration. nih.govSignal-to-noise ratio of 10:1

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing N-aryl carbamates often involve hazardous reagents like phosgene (B1210022) and isocyanates. Future research should focus on developing greener and more sustainable synthetic pathways to sec-Butyl N-(3-chlorophenyl)carbamate. A promising avenue is the utilization of carbon dioxide (CO2) as a C1 building block. nih.govnih.gov This approach aligns with the principles of green chemistry by replacing toxic reagents with a renewable and non-toxic feedstock. researchgate.netnih.gov

Key research objectives in this area could include:

Catalyst Development: Investigating novel catalysts, such as metal-organic frameworks (MOFs), supported metal nanoparticles, or organocatalysts, to facilitate the direct reaction of 3-chloroaniline (B41212), sec-butanol, and CO2. The efficiency of basic catalysts in converting amines and alcohols to carbamates has been demonstrated and could be a starting point for optimization. researchgate.net

Reaction Condition Optimization: Exploring solvent-free reaction conditions or the use of green solvents like ionic liquids or supercritical fluids to minimize environmental impact. nih.gov Continuous flow synthesis is another approach that could offer improved safety, efficiency, and scalability compared to batch processes. nih.gov

Alternative Carbonyl Sources: Investigating the use of urea (B33335) or dimethyl carbonate as safer alternatives to phosgene for the carbonylation step in the synthesis of this compound.

In-depth Mechanistic Studies of Specific Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing existing protocols and designing new ones. Future research should employ a combination of experimental and computational methods to elucidate these mechanisms.

Specific areas for investigation include:

Catalytic Transformations: Detailed kinetic and isotopic labeling studies could unravel the precise role of catalysts in activating the substrates and facilitating bond formation. For instance, understanding the mechanism of palladium-catalyzed cross-coupling reactions for N-aryl carbamate (B1207046) synthesis could be extended to the specific synthesis of this compound.

Selective Derivatizations: Exploring the selective functionalization of the aromatic ring or the carbamate moiety to create novel derivatives with potentially interesting properties. Mechanistic studies of these derivatization reactions would be essential for controlling regioselectivity and chemoselectivity. For example, understanding the factors that influence the aminolysis of related chlorophenyl thionocarbonates could provide insights into the reactivity of the carbamate group. acs.org

Advanced Computational Modeling for Structure-Reactivity Correlations

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. Future work should leverage advanced computational modeling to establish clear structure-reactivity relationships for this compound and its analogues.

Potential research directions include:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other high-level computational methods to calculate key molecular properties such as bond dissociation energies, atomic charges, and frontier molecular orbital energies. These parameters can provide insights into the molecule's reactivity and potential reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of this compound and related compounds with their chemical reactivity or other properties of interest. Such models can be used to predict the behavior of new, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: Using MD simulations to study the conformational dynamics of the molecule and its interactions with solvents or other molecules. This can be particularly useful for understanding its behavior in different chemical environments.

Exploration of Degradation Products and Their Chemical Fates in Diverse Environments

Given the potential for carbamates to enter the environment, understanding the degradation of this compound is of significant academic interest. Future research should focus on identifying its degradation products and elucidating the chemical pathways of its transformation in various environmental compartments.

Key research areas are:

Identification of Degradation Products: Utilizing advanced analytical techniques, such as high-resolution mass spectrometry, to identify the products formed from the abiotic (e.g., hydrolysis, photolysis) and biotic degradation of this compound. A primary degradation product of the related compound chlorpropham (B1668850) is 3-chloroaniline, suggesting a similar initial hydrolysis step for this compound. researchgate.net

Elucidation of Degradation Pathways: Investigating the mechanisms of degradation, including the role of microorganisms and environmental factors such as pH, temperature, and sunlight. Studies on other carbamate pesticides have shown that microbial degradation is a primary route for their removal from the environment. nih.govnih.gov

Chemical Fate Modeling: Developing predictive models to simulate the transport, partitioning, and persistence of this compound and its degradation products in soil, water, and air. This would provide a comprehensive understanding of its environmental behavior from a chemical perspective.

Integration of Analytical Techniques for Comprehensive Characterization and Monitoring in Academic Contexts

The development of robust and sensitive analytical methods is essential for the comprehensive characterization and monitoring of this compound in research settings. Future efforts should focus on integrating multiple analytical techniques to obtain a complete picture of its chemical properties and behavior.

Promising areas for future research include:

Hyphenated Chromatographic Techniques: Employing hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the separation, identification, and quantification of this compound and its derivatives. Tandem mass spectrometry (MS/MS) can provide valuable structural information for the unambiguous identification of analytes.

Spectroscopic Methods: Utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy for the detailed structural elucidation of the parent compound and its reaction products.

Development of Novel Analytical Platforms: Exploring the potential of novel analytical platforms, such as capillary electrophoresis and sensor-based technologies, for the rapid and on-site monitoring of this compound in academic research experiments.

Q & A

Q. What are the established synthetic routes for sec-butyl N-(3-chlorophenyl)carbamate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via carbamate formation through condensation of sec-butanol with 3-chloroaniline derivatives in the presence of coupling reagents like EDCI/HOBt . Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of reactants. For example, tert-butyl analogs achieve ~100% yield under mild conditions using oxalyl chloride for selective deprotection .

Q. How can researchers confirm the molecular structure and purity of this compound?

Characterization relies on:

  • NMR spectroscopy : Compare observed peaks with literature data (e.g., tert-butyl analogs show δ 1.44 ppm for (CH₃)₃C and δ 7.09–7.44 ppm for aromatic protons) .
  • Mass spectrometry : Validate molecular weight (e.g., tert-butyl analog: C₁₄H₁₈ClNO₂, MW 251.32) .
  • Chromatography : Use HPLC/GC-MS to assess purity (>98% for research-grade samples) .

Q. What safety protocols are critical when handling this compound in the lab?

While specific toxicity data for this compound is limited, structurally similar carbamates (e.g., chlorpropham) require:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Storage : In airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring (e.g., 3-chloro vs. 3-fluoro) influence the bioactivity of aryl carbamates?

Comparative studies on analogs like tert-butyl N-(3-fluorophenyl)carbamate reveal that electron-withdrawing groups (e.g., Cl, F) enhance herbicidal activity by increasing electrophilicity at the carbamate carbonyl. Chlorine at the 3-position improves binding to acetolactate synthase (ALS), a target enzyme in plants .

Q. What analytical challenges arise in detecting this compound degradation products in environmental samples?

Degradation products (e.g., 3-chloroaniline) require advanced methods:

  • LC-MS/MS : Quantify trace metabolites using multiple reaction monitoring (MRM) .
  • Isotopic labeling : Track degradation pathways via ¹³C/¹⁵N-labeled analogs . Contradictions in ecological data (e.g., half-life variability in soil vs. water) highlight the need for matrix-specific calibration .

Q. Can computational modeling predict the binding affinity of this compound to non-target proteins (e.g., mammalian enzymes)?

Molecular docking studies on tert-butyl carbamates suggest moderate affinity for human acetylcholinesterase (Ki ~10 µM), raising concerns about off-target effects. Parametric optimization (e.g., solvation models, force fields) is critical to reduce false positives .

Q. How do structural modifications (e.g., cyclopropane integration) alter the physicochemical properties of sec-butyl carbamates?

Introducing cyclopropane (e.g., rac-tert-butyl N-{4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-3-chlorophenyl}carbamate) increases steric hindrance, reducing hydrolysis rates. LogP values rise by ~0.5 units, enhancing lipid membrane permeability .

Q. What strategies resolve contradictions in spectral data (e.g., NMR peak splitting) for carbamate derivatives?

Discrepancies arise from rotational isomerism. Solutions include:

  • Variable-temperature NMR : Freeze rotamers at −40°C to simplify splitting .
  • 2D-COSY : Resolve overlapping aromatic signals in 3-chlorophenyl derivatives .

Methodological Guidance

Designing a study to compare the herbicidal efficacy of sec-butyl N-(3-chlorophenyl)carbamate with commercial analogs (e.g., chlorpropham):

  • Experimental setup : Randomized block trials with dose-response curves (0.1–10 mM).
  • Metrics : Germination inhibition (%) in Avena fatua or Brassica napus .
  • Controls : Include carbamate-free treatments and ALS inhibitors (e.g., imazethapyr) .

Developing a green synthesis protocol for sec-butyl N-(3-chlorophenyl)carbamate:
Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures. Catalytic systems (e.g., lipases) can enhance atom economy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.